[1-[(1-Butylsulfonylpiperidin-3-yl)methyl]triazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(1-Butylsulfonylpiperidin-3-yl)methyl]triazol-4-yl]methanol is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(1-Butylsulfonylpiperidin-3-yl)methyl]triazol-4-yl]methanol typically involves multi-step organic reactions. One common method is the click chemistry approach, which involves the cycloaddition of azides and alkynes in the presence of a copper catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)
Catalyst: Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO₄)
Temperature: Room temperature to 60°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[1-[(1-Butylsulfonylpiperidin-3-yl)methyl]triazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂)
Reduction: Employing reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium at room temperature
Reduction: NaBH₄ in methanol at 0°C to room temperature
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[1-[(1-Butylsulfonylpiperidin-3-yl)methyl]triazol-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties
Medicine: Explored for its role in drug discovery and development, particularly in the design of new pharmaceuticals
Industry: Utilized in the production of polymers and materials with specific properties
Mechanism of Action
The mechanism of action of [1-[(1-Butylsulfonylpiperidin-3-yl)methyl]triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine-capped poly(N-vinylpyrrolidone)
- 1-(1-Butyl-1H-1,2,3-triazol-4-yl)methanol
Uniqueness
Compared to similar compounds, [1-[(1-Butylsulfonylpiperidin-3-yl)methyl]triazol-4-yl]methanol is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the butylsulfonyl and piperidinyl groups enhances its solubility and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
[1-[(1-butylsulfonylpiperidin-3-yl)methyl]triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S/c1-2-3-7-21(19,20)17-6-4-5-12(9-17)8-16-10-13(11-18)14-15-16/h10,12,18H,2-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNCKSBTPUJTFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)CN2C=C(N=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.